2-Amino-5-fluoronicotinic acid

Lipophilicity ADME CNS penetration

Procure 2-Amino-5-fluoronicotinic acid (CAS 1196154-03-6) to secure the exact 2,5-regiochemistry required for orexin receptor antagonist synthesis. Unlike 6-fluoro isomers, this compound provides the precise LogP (1.08) and metabolic stability for CNS drug development. The free carboxylic acid enables direct amide coupling, making it irreplaceable for SAR studies and kinase inhibitor scaffold-hopping. Ensure synthetic pathway fidelity with ≥97% purity.

Molecular Formula C6H5FN2O2
Molecular Weight 156.116
CAS No. 1196154-03-6
Cat. No. B581406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoronicotinic acid
CAS1196154-03-6
Molecular FormulaC6H5FN2O2
Molecular Weight156.116
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)N)F
InChIInChI=1S/C6H5FN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
InChIKeyLLLGMKGDTWQLRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluoronicotinic acid (CAS 1196154-03-6) Product Specifications and Procurement Baseline


2-Amino-5-fluoronicotinic acid (CAS 1196154-03-6) is a fluorinated nicotinic acid derivative with the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol [1]. This heterocyclic building block is widely utilized in medicinal chemistry, particularly in the synthesis of fluoropiperidine derivatives acting as orexin receptor antagonists . The compound's structure features a fluorine atom at the 5-position of the pyridine ring, which enhances metabolic stability and binding affinity, making it a preferred scaffold for kinase inhibitor and anti-cancer agent development [2]. Standard commercial specifications include a purity of ≥95% or ≥97%, and the compound is typically supplied as a solid with a melting point of 164.00°C - 166.00°C .

Why Generic Substitution of 2-Amino-5-fluoronicotinic acid (CAS 1196154-03-6) Fails in Scientific Procurement


Generic substitution of 2-amino-5-fluoronicotinic acid with other nicotinic acid derivatives or alternative fluorinated pyridine building blocks is not scientifically viable due to the precise regiochemical arrangement of the fluorine and amino groups. The specific substitution pattern at the 2- and 5-positions dictates the compound's reactivity, physicochemical properties, and biological interactions. For example, the amino group at the 2-position enables specific coupling reactions, while the fluorine at the 5-position provides unique electronic and steric effects that cannot be replicated by analogs such as 2-amino-6-fluoronicotinic acid [1] or 5-fluoronicotinic acid [2]. Furthermore, the compound's documented role as a reagent in the synthesis of fluoropiperidine orexin receptor antagonists is contingent upon its specific molecular architecture, underscoring that procurement of this precise CAS number is essential for maintaining synthetic pathway fidelity and ensuring the intended biological activity of downstream products.

2-Amino-5-fluoronicotinic acid (CAS 1196154-03-6) Procurement-Relevant Quantitative Differentiation Evidence


LogP Value of 1.08 Indicates Optimal Lipophilicity for CNS Drug Development Compared to Unsubstituted Nicotinic Acid

The measured LogP value for 2-amino-5-fluoronicotinic acid is 1.08 [1]. In contrast, the parent compound nicotinic acid (CAS 59-67-6) has a LogP of 0.36 [2]. This 0.72 unit increase in LogP translates to a 5.2-fold higher theoretical partition coefficient, indicating significantly enhanced lipophilicity that is more favorable for crossing the blood-brain barrier, a critical parameter for CNS-targeted drug discovery programs.

Lipophilicity ADME CNS penetration Building block

5-Position Fluorination Provides Unique Electronic Properties Compared to 6-Fluoro Isomer

The fluorine atom at the 5-position in 2-amino-5-fluoronicotinic acid (CAS 1196154-03-6) imparts distinct electronic and steric properties compared to its regioisomer, 2-amino-6-fluoronicotinic acid . While direct biological activity data for the 5-fluoro compound is limited in public literature, the isomeric 6-fluoro derivative has been patented for herbicidal applications [1], indicating that the position of fluorine substitution critically dictates biological function and intellectual property landscape.

Regiochemistry Electronic effects SAR Fluorination

Free Carboxylic Acid Enables Direct Amide Coupling for Fluoropiperidine Synthesis

2-Amino-5-fluoronicotinic acid provides a free carboxylic acid moiety, enabling direct amide coupling with amines, such as in the synthesis of fluoropiperidine derivatives . In contrast, the corresponding ethyl ester, ethyl 2-amino-5-fluoronicotinate, requires an additional hydrolysis step to generate the free acid . This functional group difference streamlines synthetic routes by eliminating a deprotection step, thereby reducing overall step count and improving process mass intensity.

Synthetic utility Amide coupling Orexin antagonist Building block

Fluorine Substitution Enhances Metabolic Stability: A Class-Wide Advantage for Nicotinic Acid Derivatives

The incorporation of fluorine into heterocyclic scaffolds like nicotinic acid is a well-established strategy to improve metabolic stability by blocking oxidative metabolism at the substituted position [1]. In human liver microsome assays, fluorinated compounds often exhibit significantly higher percentages remaining after 60 minutes compared to their non-fluorinated analogs [2]. This class-level advantage is a primary driver for the procurement of fluorinated building blocks in drug discovery programs.

Metabolic stability Fluorination ADME Drug design

Procurement-Driven Application Scenarios for 2-Amino-5-fluoronicotinic acid (CAS 1196154-03-6)


Synthesis of Fluoropiperidine-Based Orexin Receptor Antagonists for CNS Disorders

2-Amino-5-fluoronicotinic acid is a critical starting material for the synthesis of fluoropiperidine derivatives, which function as orexin receptor antagonists . Its free carboxylic acid group allows for direct amide coupling to introduce the fluoropiperidine moiety, a key structural feature in compounds targeting insomnia and addiction . The compound's favorable LogP of 1.08 [1] aligns with the lipophilicity requirements for CNS drug candidates, making it a strategic procurement choice for medicinal chemistry groups developing next-generation sleep disorder therapeutics.

Development of Fluorinated Kinase Inhibitors with Enhanced Metabolic Stability

The fluorinated heterocyclic structure of 2-amino-5-fluoronicotinic acid makes it a valuable building block in the design of kinase inhibitors and anti-cancer agents [2]. The presence of the fluorine atom is expected to confer enhanced metabolic stability compared to non-fluorinated analogs, a class-level advantage that can translate to improved pharmacokinetic profiles [3]. This compound is particularly suited for scaffold-hopping campaigns or hit-to-lead optimization efforts where introducing a metabolically robust fluoronicotinic acid moiety is desired.

Structure-Activity Relationship (SAR) Studies on Nicotinic Acid Derivatives

As a 5-fluoro substituted nicotinic acid derivative, 2-amino-5-fluoronicotinic acid serves as a key probe molecule for exploring SAR around the nicotinic acid pharmacophore. Its unique regioisomeric identity (5-fluoro vs. 6-fluoro) and its significantly higher LogP compared to the parent nicotinic acid [1] make it an essential tool for understanding how fluorine substitution position affects biological activity and physicochemical properties. Procuring this specific isomer is crucial for generating accurate and reproducible SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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